ETHYL 5-BENZYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-BENZYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-BENZYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organometallic compounds, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-BENZYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
ETHYL 5-BENZYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of ETHYL 5-BENZYL-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-AMINO-4,5,6,7-TETRAHYDRO-1-B
Properties
Molecular Formula |
C24H25NO3S2 |
---|---|
Molecular Weight |
439.6g/mol |
IUPAC Name |
ethyl 5-benzyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO3S2/c1-3-28-24(27)19-13-17(12-16-7-5-4-6-8-16)30-23(19)25-22(26)20-14-29-21-11-15(2)9-10-18(20)21/h4-8,13-15H,3,9-12H2,1-2H3,(H,25,26) |
InChI Key |
HXODMTNPWYILDP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CSC4=C3CCC(C4)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=O)C3=CSC4=C3CCC(C4)C |
Origin of Product |
United States |
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